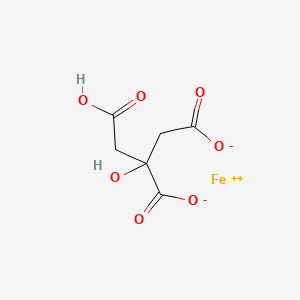
Citrate de fer(II)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of citric-acid-coated iron oxide nanoparticles involves the co-precipitation method, which can be executed through both one-step and two-step processes. The synthesis conditions, such as the addition stage of citric acid and the coating temperature, significantly influence the properties of the nanoparticles, including core size, hydrodynamic size, and magnetic behavior (Li et al., 2013).
Molecular Structure Analysis
The interaction between iron salts and citric acid leads to the formation of species of significant biological relevance. Iron-citrate complexes play a crucial role in biological systems, affecting metal solubilization and bioavailability (Pierre & Gautier-Luneau, 2000). Citric acid modification of iron oxide nanoparticles through a simple and rapid method results in highly stable and magnetized colloidal solutions, showcasing the impact of citric acid on nanoparticle stabilization and magnetic properties (Dheyab et al., 2020).
Chemical Reactions and Properties
Citric acid acts as an important metal chelator, especially for iron, aiding in the solubilization and increasing the bioavailability of metals. The coordination of citric acid with metals involves both carboxylate and hydroxyl groups, which is crucial for the stability and specificity towards Fe(III) binding (Silva et al., 2009). Furthermore, citric acid influences the adsorption and surface speciation on nanoparticles, affecting nanoparticle-nanoparticle interactions in aqueous suspensions (Mudunkotuwa & Grassian, 2010).
Physical Properties Analysis
The synthesis conditions of citric-acid-coated iron oxide nanoparticles significantly influence their physical properties. For instance, the coating temperature and the stage at which citric acid is added can modify the core and hydrodynamic sizes of nanoparticles, thereby affecting their application potential in various fields (Li et al., 2013).
Chemical Properties Analysis
The interaction of citric acid with iron ions leads to the formation of complexes with distinct chemical properties, such as enhanced stability and magnetic saturation. These properties are particularly relevant for applications in biomedical fields, where the stability and functionality of nanoparticles are of paramount importance (Dheyab et al., 2020).
Applications De Recherche Scientifique
Synthèse de nanoparticules d'oxyde de fer
Le citrate de fer(II) est utilisé dans la synthèse de nanoparticules d'oxyde de fer. Une méthode a été développée où la coprécipitation chimique à partir de sels ferreux et ferriques dans un rapport stoechiométrique de 1:1,9 dans une base de NH4OH avec ultrasonication (sonolyse) dans un environnement à faible vide est utilisée pour obtenir des suspensions colloïdales de nanoparticules de Fe3O4 recouvertes d'acide citrique . Cette méthode peut être utilisée dans la synthèse de nanoparticules pour des applications biomédicales .
Contrôle de la taille des nanoparticules et prévention de l'agrégation
L'ajout d'acide citrique pendant la coprécipitation chimique de sels ferreux permet de contrôler la taille des nanoparticules primaires et d'empêcher simultanément leur agrégation .
Études de chélation
Les complexes de citrate de fer(II) sont étudiés pour leurs propriétés chélatantes. La chélation de l'acide citrique est réalisée sous forme liquide et à faible pH. Le rapport molaire est très important pour déterminer la direction de la réaction, soit vers la chélation, soit vers la formation de dimères .
Enrichissement alimentaire
Les propriétés chélatantes du citrate de fer(II) en font un agent fortifiant potentiel pour lutter contre la carence en fer. Le rapport acide citrique : fer 1:4 semble être le rapport le plus pratique, dans lequel il ne reste pas d'acide citrique libre en solution .
Applications industrielles
L'acide citrique et ses sels (principalement le sodium et le potassium) sont utilisés dans de nombreuses applications industrielles : comme agent chélatant, tampon, ajustement du pH et agent de dérivatisation. Les applications comprennent les détergents à lessive, les shampooings, les cosmétiques, la récupération améliorée du pétrole et le nettoyage chimique .
Applications biomédicales
Le citrate de fer(II) est utilisé dans la synthèse de nanoparticules biocompatibles, qui ont des applications potentielles dans le domaine de la médecine .
Mécanisme D'action
Target of Action
Citric acid, iron(2+) salt, also known as ferrous citrate, is a complex formed by the binding of citric acid with ferrous ions . The primary targets of this compound are the iron transport systems in the body, particularly those involved in the metabolism of iron .
Mode of Action
Ferrous citrate interacts with its targets by acting as a source of bioavailable iron. The citric acid component of the compound plays a crucial role in enhancing the solubility and absorption of iron . It is also known to prevent the aggregation of iron nanoparticles, thereby controlling their size .
Biochemical Pathways
The citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle, is a key biochemical pathway affected by ferrous citrate . This cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins, releasing energy stored in these nutrients . Ferrous citrate, by providing a source of bioavailable iron, contributes to the various enzymatic reactions in this cycle.
Pharmacokinetics
Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacokinetics of iron supplements, including ferrous citrate, are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with potential adverse consequences .
Result of Action
The primary result of the action of ferrous citrate is the provision of bioavailable iron to the body’s iron transport systems. This contributes to various physiological processes, including the formation of hemoglobin and myoglobin, the transport and storage of oxygen, and the functioning of various enzymes .
Safety and Hazards
Orientations Futures
The relation between citric acid and iron is still being investigated . The molar ratio between citric acid and iron is very important in setting the direction of the reaction, either toward chelation or dimer formation . Further investigations are required to deeply identify the structural organization occurring in this ratio .
Propriétés
IUPAC Name |
2-(carboxymethyl)-2-hydroxybutanedioate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZWAOKZPNDNR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FeO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Ferrous citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
23383-11-1 | |
| Record name | Citric acid, iron(2+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ | |
| Record name | FERROUS CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)










![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)